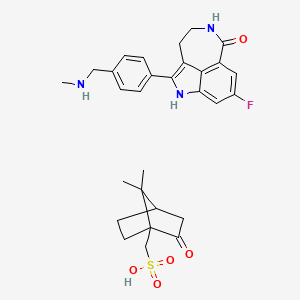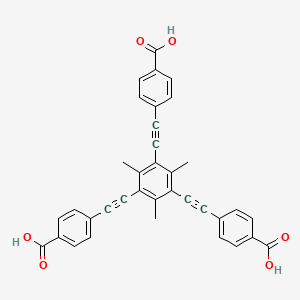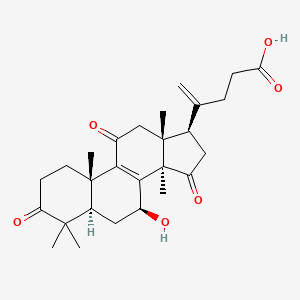![molecular formula C47H64ClN5O13S B11930493 N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)
N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCC-DM1 is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is a conjugate of the maytansinoid DM1 and a maleimidocaproyl (MCC) linker. This compound is primarily utilized in targeted cancer therapies, where it is conjugated to antibodies that specifically target cancer cells, delivering the cytotoxic DM1 directly to the tumor site .
準備方法
Synthetic Routes and Reaction Conditions: MCC-DM1 is synthesized through a series of chemical reactions involving the conjugation of DM1 to the MCC linker. The process typically involves the activation of the linker with an N-hydroxysuccinimidyl (NHS) ester, followed by coupling with DM1 through a thiol-maleimide reaction. The reaction conditions often include a pH of 7.25 in a buffer containing sodium phosphate and sodium chloride .
Industrial Production Methods: Industrial production of MCC-DM1 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and mass spectrometry to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions: MCC-DM1 undergoes various chemical reactions, including:
Substitution Reactions: The thiol group of DM1 reacts with the maleimide group of the MCC linker.
Oxidation and Reduction Reactions: These reactions can occur during the synthesis and storage of MCC-DM1, affecting its stability and efficacy
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimidyl ester, sodium phosphate, sodium chloride, DM1, MCC linker.
Conditions: pH 7.25, room temperature, and specific buffer solutions.
Major Products: The primary product of these reactions is the MCC-DM1 conjugate, which is used in the formulation of ADCs for targeted cancer therapy .
科学的研究の応用
MCC-DM1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of ADCs, providing a model for studying drug-linker conjugation techniques
Biology: Helps in understanding the mechanisms of targeted drug delivery and the interaction of ADCs with cancer cells
Medicine: MCC-DM1 is a critical component in the development of targeted cancer therapies, such as trastuzumab-MCC-DM1, which is used to treat HER2-positive breast cancer
Industry: Employed in the large-scale production of ADCs, contributing to the pharmaceutical industry’s efforts to develop more effective cancer treatments
作用機序
MCC-DM1 exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. The DM1 component binds to tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis. The MCC linker facilitates the targeted delivery of DM1 to cancer cells by conjugating it to specific antibodies that recognize tumor-associated antigens .
類似化合物との比較
MCC-DM1 is unique in its combination of the DM1 cytotoxic agent and the MCC linker, which provides stability and targeted delivery. Similar compounds include:
Trastuzumab-MCC-DM1: An ADC used for HER2-positive breast cancer.
DM1-SMCC: Another ADC conjugate with a different linker, used for similar therapeutic purposes.
VCMMAE: A drug-linker conjugate with potent antitumor activity, using a different cytotoxic agent and linker.
MCC-DM1 stands out due to its specific linker chemistry, which enhances its stability and efficacy in targeted cancer therapies .
特性
分子式 |
C47H64ClN5O13S |
|---|---|
分子量 |
974.6 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9+,25-10+/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChIキー |
WPWQMVXPTHKASL-JIVOYMDWSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)




![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

